Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate
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Overview
Description
Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate is a complex organic compound that features a triazole ring, a furan ring, and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting a suitable hydrazine derivative with a furan-containing aldehyde under acidic conditions.
Thioacetylation: The triazole intermediate is then subjected to thioacetylation using thioacetic acid or a similar reagent.
Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group on the triazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate involves its interaction with various molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The furan ring may also participate in binding interactions, enhancing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate can be compared with other similar compounds such as:
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound also features a triazole ring and a furan ring but differs in the substitution pattern and functional groups.
Ethyl 2-amino-4-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: This compound has a similar furan ring but a different core structure, leading to different chemical and biological properties.
Properties
Molecular Formula |
C12H15N5O4S |
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Molecular Weight |
325.35 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C12H15N5O4S/c1-2-20-10(19)6-14-9(18)7-22-12-16-15-11(17(12)13)8-4-3-5-21-8/h3-5H,2,6-7,13H2,1H3,(H,14,18) |
InChI Key |
ZWSMYJQTLMLREW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC=CO2 |
Origin of Product |
United States |
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